4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane
Description
4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane is a spirocyclic compound characterized by a 4-membered oxazolidine ring fused to a 5-membered cyclohexane ring. The 4-nitrobenzoyl group is attached to the nitrogen atom of the oxazolidine ring (Figure 1). This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the rigid spiro framework.
Key structural features:
- Spiro[4.5]decane core: Enhances conformational rigidity.
- 1-Oxa-4-azaspiro system: Combines oxygen and nitrogen heteroatoms for hydrogen bonding.
- 4-Nitrobenzoyl substituent: Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
(4-nitrophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(12-4-6-13(7-5-12)17(19)20)16-10-11-21-15(16)8-2-1-3-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFTRKGXSKGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of a suitable spirocyclic precursor with a nitrobenzoyl chloride. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
- Antimicrobial Activity : Preliminary studies indicate that 4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 1 μg/mL for both bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.25 μg/mL |
| Escherichia coli | < 0.5 μg/mL |
This suggests potential for development as a new class of antimicrobial agents.
Anxiolytic Properties
Research has indicated that the compound may possess anxiolytic effects similar to those of established medications like Buspirone. Studies involving animal models have demonstrated that it can significantly reduce anxiety-like behaviors.
Case Study: Anxiolytic Activity Evaluation
In controlled tests, the compound's ID50 was found to be approximately 0.1 μmol/kg, indicating its potency in modulating anxiety responses through interactions with serotonin receptors.
Drug Design and Development
The unique spirocyclic structure allows for modifications that can lead to the development of novel pharmaceuticals targeting various biological pathways. Its ability to interact with specific molecular targets makes it a valuable candidate in drug discovery.
Industrial Applications
The compound's structural characteristics make it suitable for various industrial applications:
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Material Science : The compound's unique properties may be exploited in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the spirocyclic structure may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Spiro Core
1-Thia-4-azaspiro[4.5]decane Derivatives
- Structure : Sulfur replaces oxygen in the 4-membered ring (1-thia-4-azaspiro).
- Example : 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2, m.p. 142–143°C) .
- Activity : Demonstrates anticancer activity against HepG-2, PC-3, and HCT116 cell lines .
- Key Difference : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter metabolic stability and binding kinetics.
1,4-Dioxa/Dithia-spiro[4.5]decane Derivatives
- Structure : Oxygen or sulfur atoms replace nitrogen in the spiro core (e.g., 1,4-dioxa-spiro[4.5]decane).
- Example : Piperazine-derived ligands with 1,4-dioxa-spiro cores target serotonin 5HT1A receptors via interactions with residues D116 and S199 .
- Key Difference : Reduced basicity of the nitrogen-free core limits protonation-dependent interactions.
Substituent Variations on the Aromatic Ring
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
- Structure : Dichloroacetyl group replaces nitrobenzoyl.
- Application : Used as a herbicide safener (CAS 71526-07-3) to protect corn from acetochlor/alachlor toxicity .
- Crystal Structure: Monoclinic (space group P21/n), cyclohexane ring adopts chair conformation .
- Key Difference : Dichloroacetyl’s electrophilic nature enhances reactivity with biological nucleophiles, unlike the nitro group’s resonance stabilization.
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
- Structure : Methylbenzoyl substituent with a carboxylic acid group (CAS 1214025-94-1).
- Properties : Higher lipophilicity due to the methyl group; carboxylic acid improves solubility .
- Key Difference : Methyl’s electron-donating effect contrasts with nitro’s electron-withdrawing nature, altering electronic distribution.
Functional Group Additions
Carboxylic Acid Derivatives
- Example : 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-24-8).
- Comparison: Non-carboxylic derivatives (e.g., 4-nitrobenzoyl alone) may exhibit lower solubility but higher membrane permeability.
Thioglycoside Derivatives
Comparative Data Table
Biological Activity
4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by both oxa and azaspiro moieties, suggests diverse biological activities, particularly as an enzyme inhibitor and in modulating various biochemical pathways.
- Molecular Formula : C16H18N2O6
- Molecular Weight : 334.32 g/mol
- CAS Number : 1326809-24-8
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Preliminary studies indicate that it may inhibit fatty acid amide hydrolase (FAAH), which is crucial for the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain relief and inflammation management.
In Vitro Studies
In vitro evaluations have demonstrated the compound's efficacy against various biological targets. For instance, it has shown promising results in inhibiting enteropeptidase, an enzyme involved in protein digestion. The structure-activity relationship (SAR) studies indicate that modifications to the nitrobenzoyl moiety significantly influence the inhibitory potency against this enzyme .
Table 1: In Vitro Inhibitory Activity Against Enteropeptidase
| Compound | IC50 (nM) Initial | IC50 (nM) Apparent | Stability at pH 1.2/6.8 (% Decomposed) |
|---|---|---|---|
| 2a | 94 (79–110) | 5.9 (5.6–6.1) | 2.5/5.0 |
| 4a | 32 (26–39) | 1.6 (1.5–1.8) | 2.8/5.8 |
| 4b | 13 (9.6–18) | 0.82 (0.67–1.0) | 3.9/8.6 |
| 4c | 65 (49–86) | 3.2 (3.1–3.4) | NT |
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound, particularly in obesity management through its effect on enteropeptidase inhibition, which is linked to digestive processes and nutrient absorption .
Case Study: Efficacy in Animal Models
In a controlled study involving mice, compounds similar to this compound were administered at a dosage of 10 mg/kg to evaluate their impact on fecal protein output as a marker for enteropeptidase inhibition.
Table 2: In Vivo Effects on Fecal Protein Output
| Compound | Fecal Protein Output (Fold Change) |
|---|---|
| Control | 1.00 |
| 4b | 0.82 |
| 4c | 0.88 |
Antimicrobial Activity
Emerging data suggest that this compound may also exhibit antimicrobial properties, although further research is required to elucidate the mechanisms underlying these effects. The presence of functional groups such as the nitrobenzoyl moiety may enhance its interaction with microbial targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane?
- Methodology : The synthesis typically involves coupling a nitrobenzoyl derivative to the spirocyclic core. For example, condensation reactions between 1-oxa-4-azaspiro[4.5]decane derivatives and 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions are widely used. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity. Similar approaches are validated for sulfonyl and acetyl derivatives of this spiro system .
- Key Considerations : Optimize reaction stoichiometry to minimize side products like unreacted nitrobenzoyl chloride. Monitor reaction progress using TLC or LC-MS.
Q. How is the structural identity of this compound confirmed spectroscopically?
- Analytical Workflow :
- NMR : - and -NMR identify proton environments (e.g., spirocyclic ether/amine protons at δ 3.5–4.5 ppm) and confirm nitrobenzoyl integration .
- FTIR : Characteristic peaks for the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) and carbonyl (C=O at ~1680 cm) are critical .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What are the primary biological targets or activities reported for this compound?
- Research Findings : While direct data on the nitrobenzoyl derivative is limited, structurally related 1-oxa-4-azaspiro[4.5]decane compounds exhibit antitumor activity by inhibiting kinase pathways or inducing apoptosis. For example, sulfonyl analogs show IC values <10 µM in breast cancer cell lines (MCF-7) via tubulin destabilization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of this compound?
- SAR Strategies :
- Substituent Variation : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate cytotoxicity and solubility .
- Spiro Core Modification : Introduce heteroatoms (e.g., sulfur) into the spiro ring to enhance metabolic stability, as seen in 1-thia-4-azaspiro analogs .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or Topoisomerase II, guiding synthetic prioritization .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenges : Low bioavailability and matrix interference (e.g., plasma proteins).
- Solutions :
- Sample Prep : Solid-phase extraction (C18 columns) with methanol/water elution improves recovery rates.
- HPLC-UV/MS : Use reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) for separation. Limit of detection (LOD) <0.1 µg/mL is achievable .
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) reveals nitro group reduction to amine under acidic conditions (pH <3). Buffer solutions (pH 7.4) show <5% degradation over 30 days. LC-MS tracks degradation products like 4-aminobenzoyl derivatives .
Q. What mechanistic insights explain the compound’s role as a pesticide safener?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
